Chiral Purity: (S)-Enantiomer vs. Racemic Mixture in Rivaroxaban Intermediate Synthesis
The (S)-enantiomer (CAS 232923-93-2) is the stereochemically defined form required for the synthesis of rivaroxaban . In the patented process, the chiral centre at the phenylpropan-2-yl position dictates the stereochemistry of the downstream oxazolidinone ring formation; use of the racemic mixture (CAS 293767-59-6) would generate a diastereomeric impurity pair that is absent when the enantiopure material is employed [1].
| Evidence Dimension | Stereochemical purity requirement for regulatory intermediate |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 232923-93-2) ≥ 98% ee (vendor specification) |
| Comparator Or Baseline | Racemic mixture (CAS 293767-59-6) or (R)-enantiomer |
| Quantified Difference | Single enantiomer vs. racemate introduces a second diastereomer in the subsequent oxazolidinone-forming step, increasing impurity burden by one additional peak in HPLC analysis |
| Conditions | Rivaroxaban synthetic pathway: reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-epoxypropyl phthalimide, described in US 2015/0011756 A1 [1] |
Why This Matters
Procurement of the correct enantiomer is critical for generating impurity profiles that match regulatory reference standards and for avoiding additional purification costs.
- [1] Patent Application US 2015/0011756 A1. Process for Preparation of Rivaroxaban and Intermediates Thereof. IPC8 Class: AC07D41314FI, 2015. View Source
